molecular formula C19H18N4O3S B8697745 N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide CAS No. 365429-53-4

N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide

Cat. No. B8697745
CAS RN: 365429-53-4
M. Wt: 382.4 g/mol
InChI Key: DGUOXLAKFASCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

365429-53-4

Product Name

N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[4-[2-acetamido-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]acetamide

InChI

InChI=1S/C19H18N4O3S/c1-11(24)21-16-10-14(8-9-20-16)18-17(23-19(27-18)22-12(2)25)13-4-6-15(26-3)7-5-13/h4-10H,1-3H3,(H,20,21,24)(H,22,23,25)

InChI Key

DGUOXLAKFASCBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)NC(=O)C)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-pyridylamine (0.40 g, 1.4 mmol) and 4-dimethylaminopyridine (0.055 g, 0.45 mmol) in N,N-dimethylacetamide (10 mL) was added acetyl chloride (0.3 mL, 4.2 mmol), and the mixture was stirred for 14 hours at 70° C. An aqueous sodium hydrogen carbonate solution was poured into the reaction mixture, and extracted with ethyl acetate. The extracts were washed with brine, then, dried and concentrated. The crude crystal was recrystallized from ethanol to obtain a title compound (0.30 g, yield 58%).
Name
4-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-pyridylamine
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.055 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

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